Dimemorfan phosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

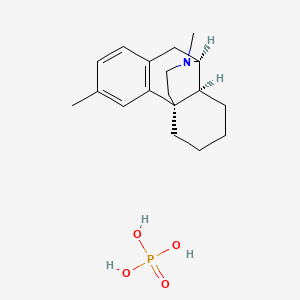

IUPAC Name |

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJHDWLIOUGPPA-URVXVIKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36304-82-2 (Parent), 36309-01-0 (Parent) |

Source

|

| Record name | Dimemorfan phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048723 |

Source

|

| Record name | Dimemorfan phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-84-4 |

Source

|

| Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimemorfan phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimemorfan phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEMORFAN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dimemorfan Phosphate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dimemorfan (B1670651), a morphinan (B1239233) derivative, is a non-narcotic antitussive agent with a distinct pharmacological profile that differentiates it from both opioid-based suppressants and its structural analogue, dextromethorphan (B48470).[1] Its primary mechanism of action is centered on its potent agonism of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2][3][4][5][6] Unlike dextromethorphan, dimemorfan exhibits very low affinity for the N-methyl-D-aspartate (NMDA) receptor, resulting in a favorable safety profile devoid of dissociative or psychotomimetic side effects.[2][7] Beyond its antitussive effects, which are mediated centrally at the medulla oblongata, dimemorfan demonstrates significant neuroprotective, anti-inflammatory, and anticonvulsant properties.[8][9][10] This whitepaper provides a comprehensive technical overview of dimemorfan phosphate's mechanism of action, detailing its receptor binding profile, downstream signaling pathways, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: Receptor Binding Profile

Dimemorfan's therapeutic effects are primarily dictated by its specific interactions with central nervous system receptors. It is characterized as a selective and potent sigma-1 (σ1) receptor agonist.[3][4][5] Its binding affinity for various receptors has been quantitatively determined through radioligand binding assays, which highlights its selectivity.

The key distinction in dimemorfan's profile is its significantly lower affinity for the NMDA receptor's phencyclidine (PCP) site compared to dextromethorphan and its metabolite dextrorphan (B195859).[2][7] This accounts for dimemorfan's lack of dissociative and psychotomimetic adverse effects that can limit the clinical utility of other NMDA antagonists.[2][7] Furthermore, its action is independent of the opioid system, as it does not bind strongly to mu-opioid receptors and its antitussive effects are not reversed by opioid antagonists.[1][11]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of dimemorfan and related compounds for key receptors.

| Compound | Sigma-1 (σ1) Receptor (Ki, nM) | Sigma-2 (σ2) Receptor (Ki, nM) | NMDA (PCP Site) Receptor (Ki, nM) |

| Dimemorfan | 151[2][7][12] | 4,421[2][7] | 16,978 (17 µM)[2][7] |

| Dextromethorphan | 205[7] | >10,000 | 7,000 (7 µM)[7] |

| Dextrorphan | 144[7] | >10,000 | 900 (0.9 µM)[7] |

Downstream Signaling Pathways and Physiological Effects

Dimemorfan's interaction with the σ1 receptor initiates a cascade of downstream signaling events that underpin its diverse therapeutic effects.

Antitussive Effect

The primary clinical application of dimemorfan is the suppression of non-productive cough.[13][14] This effect is mediated by its direct action on the cough center within the medulla oblongata.[1][8][11][15] While the precise downstream pathway from σ1 receptor activation to cough suppression is not fully elucidated, it is understood to be a central mechanism that raises the threshold for the cough reflex.[8][16] This action is achieved without the respiratory depression associated with narcotic antitussives.[11][13] Some evidence also suggests a modulatory role on serotonin (B10506) and norepinephrine (B1679862) pathways, which may contribute to cough suppression.[8][11]

Neuroprotective Effects

Dimemorfan exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia.[9] This effect is directly mediated by its agonism at the σ1 receptor. In animal models of ischemic stroke, dimemorfan treatment reduces infarct size and ameliorates neurological deficits.[9]

The proposed signaling pathway involves the following steps:

-

Sigma-1 Receptor Activation: Dimemorfan binds to and activates σ1 receptors.[9]

-

Modulation of Glutamate (B1630785) Homeostasis: Activated σ1 receptors prevent the excessive accumulation of extracellular glutamate that occurs following a cerebral ischemia/reperfusion event.[9] This effect is reversible by the selective σ1 receptor antagonist BD1047.[9]

-

Inhibition of Downstream Pathologic Events: By reducing glutamate-mediated excitotoxicity, dimemorfan subsequently suppresses multiple damaging cascades, including neuroinflammation (decreased MCP-1, IL-1β), oxidative/nitrosative stress (reduced lipid peroxidation, protein nitrosylation), and apoptosis.[9]

Anti-inflammatory Effects

Dimemorfan has demonstrated potent anti-inflammatory activities in various in vitro and in vivo models, which appear to be mediated through σ1 receptor-independent mechanisms.[17]

-

Inhibition of Reactive Oxygen Species (ROS): Dimemorfan inhibits fMLP- and PMA-induced ROS production in neutrophils in a concentration-dependent manner, with an IC50 value of 7.0 µM for fMLP-induced ROS.[4][17]

-

Modulation of Intracellular Calcium [Ca2+]i: The drug decreases the rise in intracellular calcium induced by the G-protein activator AlF4− and the receptor-mediated activator fMLP, but not by the intracellular calcium mobilizer thapsigargin.[17] This suggests dimemorfan interferes with G-protein-mediated calcium influx.[17]

-

Suppression of Pro-inflammatory Mediators: In microglial cells, dimemorfan inhibits the production of ROS, nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, MCP-1) induced by lipopolysaccharide (LPS).[17] This is achieved by inhibiting NADPH oxidase (NOX) activity and suppressing iNOS expression through interference with the nuclear factor kappa-B (NF-κB) signaling pathway.[17]

Data Presentation: In Vitro Anti-inflammatory Activity

| Parameter | Cell Type | Stimulant | Effect | IC50 / Concentration |

| ROS Production | Neutrophils | fMLP | Inhibition | 7.0 µM[4] |

| ROS Production | Neutrophils | PMA | Inhibition | 5-20 µM[4] |

| ROS & NO Production | Microglia | LPS | Inhibition | 10-20 µM[5] |

| Intracellular Ca2+ | Neutrophils | fMLP, AlF4− | Decrease | Effective at 10-20 µM[17] |

Pharmacokinetics

This compound is well-absorbed following oral administration, with the onset of antitussive action occurring within 30 to 60 minutes and lasting for up to six hours.[8][11] It is metabolized primarily in the liver and its metabolites are excreted via the kidneys.[11] Studies in healthy Chinese volunteers have characterized its pharmacokinetic profile, demonstrating dose-proportional linear kinetics after single-dosing.[18][19]

Data Presentation: Pharmacokinetic Parameters (Single Dose, Fasting)

| Dose | Cmax (ng/mL) | AUC0-t (ng·mL−1·h) | AUC0-∞ (ng·mL−1·h) | Tmax (h) | t1/2 (h) |

| 40 mg | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 2.75 - 3.96 | 10.6 - 11.4 |

Data from a study in healthy Chinese volunteers.[18][19]

Experimental Protocols

The following sections provide an overview of the methodologies used to derive the quantitative data presented in this guide.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of dimemorfan for sigma and NMDA receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of dimemorfan for σ1, σ2, and NMDA/PCP receptors.

Materials:

-

Membrane preparations from guinea pig brain (for sigma receptors) or rat forebrain (for NMDA receptors).

-

Radioligands: --INVALID-LINK---pentazocine (for σ1), [3H]DTG in the presence of unlabeled (+)-pentazocine (for σ2), [3H]MK-801 (for NMDA/PCP).

-

Unlabeled ligands: this compound, reference compounds (e.g., haloperidol, PCP).

-

Assay Buffer (e.g., 50 mM Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Reaction Mixture Preparation: In assay tubes, combine the brain membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (dimemorfan).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-150 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of dimemorfan that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol: In Vitro ROS Production Assay (Chemiluminescence)

Objective: To measure the effect of dimemorfan on ROS production by neutrophils.

Materials:

-

Isolated human neutrophils.

-

Luminol (B1675438) (chemiluminescence probe).

-

Stimulants: fMLP (formyl-methionyl-leucyl-phenylalanine) or PMA (phorbol 12-myristate 13-acetate).

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS).

-

Luminometer.

Procedure:

-

Cell Preparation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

-

Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of dimemorfan or vehicle control for 10-15 minutes at 37°C.

-

Assay Initiation: Add luminol to the cell suspension. Transfer the samples to a luminometer.

-

Stimulation: Inject the stimulant (fMLP or PMA) into the tubes to trigger the respiratory burst and subsequent ROS production.

-

Measurement: Immediately measure the chemiluminescence generated over time (e.g., for 10-30 minutes) at 37°C.

-

Data Analysis: Calculate the total light emission (area under the curve) for each condition. Plot the percentage inhibition of ROS production against the concentration of dimemorfan to determine the IC50 value using non-linear regression.

Conclusion

This compound is a potent, centrally-acting, non-narcotic antitussive agent whose primary mechanism of action is the agonism of the sigma-1 receptor.[3][4][5] Its distinct receptor binding profile, characterized by high affinity for σ1 receptors and very low affinity for NMDA receptors, provides a strong therapeutic window, separating its antitussive efficacy from the adverse psychotomimetic effects associated with other morphinans like dextromethorphan.[2][7] In addition to its role in cough suppression, dimemorfan's engagement of σ1 receptors confers significant neuroprotective effects, particularly against ischemic brain injury, by mitigating glutamate excitotoxicity.[9] Furthermore, it possesses broad anti-inflammatory properties through σ1-independent pathways involving the modulation of intracellular calcium and the NF-κB signaling cascade. This multifaceted pharmacological profile makes dimemorfan an important therapeutic agent and a valuable tool for research into the function of the sigma-1 receptor in health and disease.

References

- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimemorfan - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Sigma receptor | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derma.pk [derma.pk]

- 14. derma.pk [derma.pk]

- 15. matilda.science [matilda.science]

- 16. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 17. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics of this compound tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimemorfan Phosphate: A Technical Guide to its Agonism at the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate, a non-narcotic antitussive agent, has emerged as a significant subject of research due to its potent agonist activity at the sigma-1 receptor (σ1R). This chaperone protein, primarily located at the endoplasmic reticulum, is implicated in a wide array of cellular functions, positioning dimemorfan as a compound with therapeutic potential beyond its traditional use. This technical guide provides an in-depth overview of dimemorfan phosphate's interaction with the sigma-1 receptor, detailing its binding affinity, functional effects, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Initially developed as a cough suppressant, dimemorfan ((+)-3-methyl-N-methylmorphinan) has been in clinical use for over two decades, valued for its efficacy and favorable safety profile, notably its lack of phencyclidine (PCP)-like adverse effects. Its mechanism of action is primarily attributed to its high-affinity binding to the sigma-1 receptor, a unique intracellular protein with roles in cellular stress responses, neuroprotection, and modulation of various signaling cascades. This guide delves into the technical aspects of dimemorfan's pharmacology as a sigma-1 receptor agonist, offering a valuable resource for its further investigation and potential therapeutic applications.

Binding Profile of this compound

Dimemorfan exhibits a high affinity for the sigma-1 receptor, with a notably lower affinity for the sigma-2 receptor and the PCP binding site of the NMDA receptor. This selectivity is a key characteristic that distinguishes it from other morphinan (B1239233) derivatives like dextromethorphan (B48470).

Table 1: Receptor Binding Affinities (Ki) of Dimemorfan and Related Compounds

| Compound | Sigma-1 Receptor (nM) | Sigma-2 Receptor (µM) | PCP Site of NMDA Receptor (µM) | Reference |

| Dimemorfan (DF) | 151 | 4.421 | 17 | |

| Dextromethorphan (DM) | 205 | 7.3 | 7 | |

| Dextrorphan (DR) | 144 | 11 | 0.9 |

In Vivo Efficacy: Anticonvulsant and Locomotor Effects

Studies in animal models have demonstrated the functional consequences of dimemorfan's interaction with the sigma-1 receptor. Its anticonvulsant properties, comparable to those of dextromethorphan, are a significant finding.

Table 2: Anticonvulsant Efficacy of Dimemorfan in the Supramaximal Electroshock Test in Mice

| Compound | ED50 (µmol/kg, i.p.) |

| Dimemorfan (DF) | ~70 |

| Dextromethorphan (DM) | ~70 |

| Dextrorphan (DR) | ~70 |

Reference:

In contrast to dextromethorphan and its metabolite dextrorphan, dimemorfan does not induce hyperlocomotion, a behavioral side effect associated with PCP receptor activity. Instead, it produces a dose-dependent decrease in locomotor activity.

In Vitro Anti-Inflammatory Effects

Dimemorfan has been shown to possess anti-inflammatory properties in vitro, independent of sigma-1 receptor activation. These effects are attributed to the modulation of inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of Dimemorfan

| Assay | Cell Type | Stimulant | Effect | IC50 | Reference |

| ROS Production | Human Neutrophils | fMLP | Inhibition | 7.0 µM | |

| ROS Production | Human Neutrophils | PMA | Inhibition | Not specified | |

| iNOS Expression | BV2 Microglial Cells | LPS | Suppression | Not applicable | |

| NO Production | BV2 Microglial Cells | LPS | Inhibition | Not applicable | |

| TNF-α Production | BV2 Microglial Cells | LPS | Inhibition | Not applicable | |

| MCP-1 Production | BV2 Microglial Cells | LPS | Inhibition | Not applicable |

Signaling Pathways Modulated by this compound

As a sigma-1 receptor agonist, dimemorfan influences several downstream signaling pathways, contributing to its observed pharmacological effects.

Sigma-1 Receptor Activation and Cellular Chaperoning

The sigma-1 receptor is a ligand-operated chaperone protein at the endoplasmic reticulum (ER). Upon agonist binding, such as with dimemorfan, the receptor is thought to dissociate from its resident binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, including ion channels and G-protein-coupled receptors.

Figure 1: Activation of the Sigma-1 Receptor by Dimemorfan.

Modulation of Calcium Signaling

The sigma-1 receptor is enriched at the mitochondria-associated ER membrane (MAM), where it plays a crucial role in regulating calcium flux between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. By stabilizing the IP3 receptor, sigma-1 receptor activation can modulate intracellular calcium homeostasis, a key factor in cell survival and function.

The Pharmacological Profile of Dimemorfan Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent with a multifaceted pharmacological profile. Primarily recognized for its potent cough suppressant effects, which are comparable or superior to those of dextromethorphan (B48470), dimemorfan exerts its actions through a unique mechanism centered on sigma-1 (σ₁) receptor agonism. Unlike opioid-based antitussives, it lacks significant affinity for opioid receptors, thereby avoiding common side effects such as dependence, constipation, and respiratory depression.[1][2] Beyond its antitussive properties, dimemorfan has demonstrated significant neuroprotective and anti-inflammatory activities in a variety of preclinical models. This guide provides an in-depth review of the pharmacological properties of dimemorfan, including its receptor binding profile, mechanism of action, pharmacokinetics, and the experimental basis for its therapeutic effects.

Mechanism of Action

Dimemorfan's primary mechanism of action is the agonism of the sigma-1 (σ₁) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][4] This interaction is central to its therapeutic effects.

-

Antitussive Effect: The antitussive action of dimemorfan is mediated centrally at the cough center in the medulla oblongata.[1][2][5] Its activity as a σ₁ receptor agonist is believed to modulate neuronal excitability within the cough reflex pathways.[5] It does not act on opioid receptors, which distinguishes it from narcotic antitussives like codeine.[1][2]

-

Neuroprotective Effects: As a σ₁ receptor agonist, dimemorfan has been shown to confer neuroprotection in models of ischemic stroke and excitotoxicity.[6][7] Activation of the σ₁ receptor modulates calcium homeostasis, reduces glutamate (B1630785) accumulation, and suppresses downstream inflammatory and oxidative stress pathways that lead to neuronal cell death.[7]

-

Anti-inflammatory Effects: Dimemorfan exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in activated inflammatory cells.[4] These effects appear to be mediated through σ₁ receptor-independent mechanisms, involving the modulation of intracellular calcium, NADPH oxidase (NOX) activity, and NF-κB signaling.[3][6]

Signaling Pathway of Sigma-1 Receptor Agonism

The activation of the σ₁ receptor by an agonist like dimemorfan initiates a complex signaling cascade that modulates various cellular functions. The receptor, upon ligand binding, can translocate and interact with a variety of client proteins, including ion channels and kinases, to regulate neuronal activity and cell survival.

Receptor Binding Profile

Dimemorfan's selectivity is a key aspect of its pharmacological profile. It demonstrates a high affinity for the σ₁ receptor, with significantly lower affinity for the σ₂ subtype and the NMDA receptor-associated phencyclidine (PCP) site. This profile contrasts with related compounds like dextromethorphan, which has a higher affinity for the PCP site.[8]

Table 1: Receptor Binding Affinities (Ki) of Dimemorfan and Related Compounds

| Compound | Sigma-1 (σ₁) Receptor (Ki, nM) | Sigma-2 (σ₂) Receptor (Ki, µM) | NMDA (PCP Site) (Ki, µM) | Reference |

|---|---|---|---|---|

| Dimemorfan | 151 | 4 - 11 | 17 | [8][9] |

| Dextromethorphan | 205 | 4 - 11 | 7 | [8] |

| Dextrorphan (B195859) | 144 | 4 - 11 | 0.9 | [8] |

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. Data derived from radioligand binding assays on rat brain membranes.

Pharmacokinetics

Studies in healthy Chinese volunteers have elucidated the pharmacokinetic profile of orally administered dimemorfan phosphate. The drug exhibits linear pharmacokinetics with dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC).[10][11]

Table 2: Pharmacokinetic Parameters of this compound (Single Dose, Fasting)

| Parameter | 10 mg Dose | 20 mg Dose | 40 mg Dose |

|---|---|---|---|

| Cmax (ng/mL) | - | - | 6.19 ± 7.61 |

| Tmax (h) | 2.75 - 3.96 | 2.75 - 3.96 | 2.75 - 3.96 |

| t1/2 (h) | 10.6 - 11.4 | 10.6 - 11.4 | 10.6 - 11.4 |

| AUC0-t (ng·h/mL) | - | - | 101 ± 171 |

| AUC0-∞ (ng·h/mL) | - | - | 117 ± 210 |

Data from Shen et al., 2017.[10][11] Tmax and t1/2 ranges are reported across all tested doses.

Key findings from pharmacokinetic studies include:

-

Linearity: Single doses from 10 mg to 40 mg showed dose-proportional Cmax and AUC.[10][11]

-

Accumulation: Multiple dosing (20 mg, 3 times daily) resulted in significant drug accumulation, with an accumulation index of 2.65 ± 1.11.[10][11]

-

Food and Sex Effects: No significant food or sex effects on the pharmacokinetics of dimemorfan were observed.[10][11]

-

Absorption and Onset: The drug is well-absorbed after oral administration, with an onset of action within 30 to 60 minutes.[1]

Experimental Protocols

The pharmacological effects of dimemorfan have been characterized through a series of well-defined preclinical and clinical experiments.

Receptor Binding Affinity Determination

Objective: To determine the binding affinity (Ki) of dimemorfan for specific receptor sites (e.g., sigma-1, sigma-2, NMDA-PCP).

Methodology (Representative Protocol):

-

Tissue Preparation: Brain tissues (e.g., from rats) are homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to prepare a crude membrane fraction, which is rich in receptors.

-

Radioligand Binding Assay:

-

Saturation Assay: To determine receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, membrane preparations are incubated with increasing concentrations of a specific radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors).

-

Competition Assay: To determine the Ki of dimemorfan, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled dimemorfan.

-

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression analysis (e.g., Cheng-Prusoff equation for competition assays) to calculate IC₅₀ and subsequently Ki values.

Antitussive Efficacy: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the in vivo cough suppressant activity of dimemorfan.

Methodology:

-

Animal Model: Conscious, unrestrained male Hartley guinea pigs are used.

-

Acclimation: Animals are placed individually in a whole-body plethysmography chamber and allowed to acclimate.

-

Drug Administration: Dimemorfan, vehicle control, or a reference compound (e.g., codeine) is administered, typically via oral gavage or intraperitoneal injection, at a set time before the cough challenge (e.g., 30-60 minutes).

-

Cough Induction: An aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M solution), is nebulized into the chamber for a fixed period (e.g., 5-10 minutes).

-

Data Recording: The number of coughs is recorded during and immediately after the citric acid exposure. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber, detected by a microphone and transducer.

-

Analysis: The cough frequency in the dimemorfan-treated group is compared to the vehicle control group to determine the percentage of cough inhibition.

Neuroprotective Efficacy: Kainate-Induced Seizure Model in Rats

Objective: To assess the anticonvulsant and neuroprotective effects of dimemorfan against excitotoxicity.

Methodology:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

-

Drug Administration: Dimemorfan (e.g., 12 or 24 mg/kg, s.c.) or saline is administered 30 minutes prior to the seizure-inducing agent.

-

Seizure Induction: Kainic acid (KA), a glutamate receptor agonist, is administered (e.g., 10 mg/kg, i.p.) to induce robust convulsive seizures.

-

Behavioral Observation: Animals are observed for several hours, and seizure severity is scored using a standardized scale (e.g., Racine's scale). The latency to the first seizure and the duration of seizure activity are recorded.

-

Endpoint Analysis: At a predetermined time after KA injection (e.g., 72 hours), animals are euthanized. Brain tissue, particularly the hippocampus, is collected for histological analysis (e.g., Nissl staining) to quantify neuronal cell loss in specific regions (e.g., CA1, CA3) or for biochemical analysis (e.g., Western blot) to measure markers of neuronal activation or damage (e.g., c-fos, c-jun).[10]

Summary and Conclusion

This compound is a well-characterized non-narcotic antitussive with a favorable safety profile and a unique pharmacological mechanism centered on sigma-1 receptor agonism. Its efficacy in cough suppression is supported by extensive preclinical and clinical data.[2] Furthermore, its demonstrated neuroprotective and anti-inflammatory activities in preclinical models suggest a broader therapeutic potential that warrants further investigation. The lack of opioid receptor activity and PCP-like side effects makes it a valuable alternative to traditional antitussive agents.[8][9] This guide provides a comprehensive overview of its pharmacological profile, serving as a foundational resource for professionals in pharmaceutical research and development.

References

- 1. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of dextromethorphan on the seizures induced by kainate and the calcium channel agonist BAY k-8644: comparison with the effects of dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing dimethyl fumarate as an antiepileptogenic and disease-modifying treatment for drug-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-amnesic effect of dimemorfan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimemorfan protects rats against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Dimemorfan Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651), a non-narcotic antitussive agent and a known sigma-1 (σ1) receptor agonist, has demonstrated significant anti-inflammatory properties beyond its primary clinical application.[1][2] Initially developed for cough suppression, emerging research has elucidated its potential in modulating key inflammatory pathways, particularly in the context of neuroinflammation and systemic inflammatory responses.[3][4] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Dimemorfan phosphate (B84403), supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action. The evidence suggests that Dimemorfan exerts its effects through the inhibition of pro-inflammatory mediators, such as reactive oxygen species (ROS) and nitric oxide (NO), and the suppression of critical signaling cascades including Nuclear Factor-kappa B (NF-κB).[1][3] Notably, these anti-inflammatory actions appear to be independent of its activity at the σ1 receptor, pointing towards a novel mechanistic pathway.[1] This document aims to serve as a core resource for professionals in pharmacology and drug development exploring the therapeutic potential of Dimemorfan as an anti-inflammatory agent.

Core Mechanism of Anti-inflammatory Action

Dimemorfan phosphate mitigates inflammatory responses by targeting multiple stages of the inflammatory cascade. Its action is primarily characterized by the suppression of inflammatory mediators in immune cells like neutrophils and microglia.[3] The core mechanisms identified are:

-

Inhibition of NADPH Oxidase (NOX) and Reactive Oxygen Species (ROS) Production : Dimemorfan effectively decreases the production of ROS induced by stimulants such as phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils.[1] It also inhibits lipopolysaccharide (LPS)-induced ROS in microglial cells by inhibiting NOX activity.[3]

-

Modulation of Intracellular Calcium : The anti-inflammatory effects are associated with an inhibition of the increase in intracellular calcium concentration, a critical second messenger in many inflammatory signaling pathways.[1][3]

-

Suppression of the NF-κB Signaling Pathway : Dimemorfan at a concentration of 20 μM significantly blocks the degradation of the inhibitory protein Iκ-Bα in the cytosol.[5][6] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcriptional activity of NF-κB, a master regulator of pro-inflammatory gene expression.[5][6]

-

Downregulation of Pro-inflammatory Enzymes and Cytokines : By interfering with NF-κB signaling, Dimemorfan suppresses the upregulation of inducible nitric oxide synthase (iNOS), leading to reduced NO production.[1][3] It also decreases the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[3][6]

Intriguingly, the inhibitory effects of Dimemorfan on ROS production were not blocked by σ1 receptor antagonists like BD1047; in fact, the effects were potentiated, suggesting a σ1 receptor-independent mechanism of action.[1]

References

- 1. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Sigma receptor | TargetMol [targetmol.com]

Dimemorfan Phosphate: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent. It details the history of its discovery, outlines key synthetic methodologies, and presents its pharmacological profile with a focus on its mechanism of action. Quantitative data on its efficacy, safety, and pharmacokinetics are summarized, and its signaling pathways and experimental workflows are visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of respiratory therapeutics.

Discovery and Development Timeline

Dimemorfan phosphate was discovered through the extensive screening of morphinan (B1239233) derivatives by researchers at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) in Japan.[1][2] It was first introduced as a non-narcotic antitussive drug in Japan in 1975.[1][2] Subsequent introductions followed in Spain in 1981 and Italy in 1985.[2] The development of Dimemorfan was driven by the need for an effective cough suppressant with a favorable safety profile, lacking the addictive potential and other side effects associated with opioid-based antitussives like codeine.

Chemical Synthesis

Several synthetic routes for Dimemorfan have been developed. The following sections provide an overview of the key methodologies.

Original Synthesis by Murakami et al. (1972)

Experimental Workflow: Original Synthesis

Caption: General workflow for the original synthesis of Dimemorfan.

Synthesis from Dextromethorphan (B48470)

A more recent and efficient approach utilizes the commercially available dextromethorphan as a starting material. This method involves a three-step reaction sequence: esterification, methylation, and salt formation.

Experimental Protocol: Synthesis from Dextromethorphan (Summary)

-

Step 1: Esterification: Dextromethorphan is reacted with trifluoromethanesulfonyl chloride in the presence of triethylamine (B128534) to yield dextromethorphan triflate.

-

Step 2: Methylation: The resulting triflate undergoes a methylation reaction. One described method involves reaction with tetramethyltin (B1198279) in toluene. An alternative method uses an iron acetylacetonate (B107027) catalyst and methylmagnesium bromide in a mixed solvent system of THF and N-methyl-2-pyrrolidone, heated under reflux.

-

Step 3: Salt Formation: The crude Dimemorfan base is then reacted with phosphoric acid to form this compound, which can be further purified by recrystallization.

Experimental Workflow: Synthesis from Dextromethorphan

Caption: Simplified workflow for the synthesis of Dimemorfan from dextromethorphan.

Synthesis from 3-Hydroxymorphinan

Another synthetic strategy starts from 3-hydroxymorphinan. This route involves the introduction of the 3-methyl group via a cross-coupling reaction.

Experimental Protocol: Synthesis from 3-Hydroxymorphinan (Summary)

A succinct synthesis of Dimemorfan from commercially available 3-hydroxymorphinan has been described.[3][4] This method has been noted as an improvement over the original 1972 synthesis. While specific reagents and conditions are detailed in the primary literature, the general approach involves converting the 3-hydroxy group to a suitable leaving group (e.g., triflate) to enable a palladium-catalyzed cross-coupling reaction for the introduction of the methyl group. Subsequent N-methylation would yield the final product.

Pharmacology

Mechanism of Action

This compound exerts its antitussive effect through a central mechanism, acting directly on the cough center in the medulla oblongata.[1][5] Unlike opioid-based antitussives, its action is not mediated by opioid receptors, and consequently, it is not antagonized by opioid receptor blockers like levallorphan.[1] This non-narcotic nature is a key advantage, as it minimizes the risk of physical and psychological dependence.[1]

The primary molecular target of Dimemorfan is the sigma-1 (σ1) receptor, for which it acts as a potent agonist.[2] It is also believed to modulate serotonin (B10506) and norepinephrine (B1679862) pathways, which play a role in suppressing the cough reflex.[5] At higher doses, Dimemorfan has very low affinity for the NMDA receptor, which is in contrast to dextromethorphan, and this likely contributes to its reduced side-effect profile.[2]

Signaling Pathway: Proposed Antitussive Mechanism

Caption: Proposed mechanism of antitussive action of Dimemorfan.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor/Site | Ki (nM) | Reference |

| Sigma-1 (σ1) | 151 | [6] |

| Sigma-2 (σ2) | 4,421 | [2] |

| NMDA (PCP site) | 16,978 | [2] |

Table 2: Pharmacological Activity and Potency

| Parameter | Value | Species | Model | Reference |

| Antitussive Potency | Up to 3x more potent than codeine | Animal models | - | [1] |

| Antitussive Potency | Equivalent to dextromethorphan | Animal models | - | [1] |

| Anticonvulsant ED50 | ~70 µmol/kg (i.p.) | Mice | Supramaximal electroshock test | [6] |

| ROS Inhibition IC50 | 7.0 µM | Human neutrophils | fMLP-induced ROS production | [7] |

Table 3: Pharmacokinetic Parameters in Healthy Chinese Volunteers (Single Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Reference |

| 10 mg | - | - | - | - | - | [8][9] |

| 20 mg | - | 2.75 - 3.96 | 10.6 - 11.4 | - | - | [8][9] |

| 40 mg | 6.19 ± 7.61 | 2.75 - 3.96 | 10.6 - 11.4 | 101 ± 171 | 117 ± 210 | [8][9] |

Note: Specific Cmax, AUC values for 10mg and 20mg single doses were not explicitly provided in the cited source, but dose proportionality was reported.

Table 4: Safety Profile

| Parameter | Value | Species | Route | Reference |

| LD50 | Data not available | - | - | [10] |

| Adverse Effects | Minor side effects (loss of appetite, nausea, drowsiness) in <10% of patients | Human | Oral | [1] |

Conclusion

This compound is a well-established, non-narcotic antitussive agent with a proven track record of efficacy and safety. Its unique mechanism of action, primarily as a sigma-1 receptor agonist, distinguishes it from traditional opioid-based cough suppressants. The synthetic routes from readily available starting materials like dextromethorphan offer efficient pathways for its production. The quantitative pharmacological data underscores its potency and favorable safety profile. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further investigation into its therapeutic potential and applications.

References

- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimemorfan - Wikipedia [en.wikipedia.org]

- 3. Concise synthesis of dimemorfan (DF) starting from 3-hydroxymorphinan (3-HM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of this compound tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Comparative Analysis of Dimemorfan Phosphate and Dextromethorphan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate (B84403) and dextromethorphan (B48470) are both centrally acting antitussive agents belonging to the morphinan (B1239233) class of molecules. While structurally related, they exhibit distinct pharmacological profiles that significantly influence their clinical application, particularly concerning their mechanisms of action and side effect profiles. This in-depth technical guide provides a comprehensive comparison of dimemorfan phosphate and dextromethorphan, focusing on their receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and evaluation processes. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the development of novel antitussive and neuroactive therapeutic agents.

Introduction

The management of cough, a prevalent symptom associated with numerous respiratory conditions, remains a significant therapeutic challenge.[1][2] Dextromethorphan, a widely available over-the-counter antitussive, has been a mainstay of symptomatic treatment for decades.[3][4] However, its complex pharmacology, including its activity as an NMDA receptor antagonist at high doses, has led to concerns regarding its potential for abuse and dissociative side effects.[5] In contrast, this compound, another morphinan derivative, is recognized as a non-narcotic antitussive with a potentially more favorable safety profile.[1][6] This guide aims to provide a detailed, comparative analysis of these two compounds, highlighting the subtle but critical differences in their pharmacodynamics and pharmacokinetics that underpin their distinct clinical characteristics.

Chemical Structure and Relationship

Dimemorfan is an analogue of dextromethorphan.[7][8] Both are dextrorotatory morphinan derivatives, with dextromethorphan being the methyl ether of levorphanol.[4][5] The structural similarities are evident in their core morphinan scaffold, which is responsible for their antitussive effects. However, key substitutions at different positions on the morphinan ring system give rise to their distinct pharmacological properties.

Comparative Pharmacodynamics

The primary antitussive action of both dimemorfan and dextromethorphan is mediated through their direct effect on the cough center in the medulla oblongata.[6][9][10] However, their interactions with various receptor systems, particularly the sigma-1 (σ1) and N-methyl-D-aspartate (NMDA) receptors, differentiate their broader pharmacological profiles.

Receptor Binding Affinities

A critical distinction between dimemorfan and dextromethorphan lies in their receptor binding affinities. Both compounds are potent sigma-1 receptor agonists.[7][11][12][13] However, dextromethorphan and its primary active metabolite, dextrorphan, also act as uncompetitive antagonists at the NMDA receptor, a property that is significantly less pronounced with dimemorfan.[3][5][7][12][13][14] This difference is a key contributor to the lower abuse potential and reduced psychotomimetic side effects associated with dimemorfan.[12][13][15]

| Receptor Subtype | Ligand | K_i (nM) | Species | Reference |

| Sigma-1 (σ1) | Dimemorfan | 151 | - | [7] |

| Dextromethorphan | 100-200 (approx.) | Rat | [12] | |

| Sigma-2 (σ2) | Dimemorfan | 4421 | - | [7] |

| Dextromethorphan | >10000 | Rat | [12] | |

| NMDA (PCP site) | Dimemorfan | 16978 | - | [7] |

| Dextromethorphan | 7300 | Rat | [12] | |

| Dextrorphan | 900 | Rat | [12] |

Table 1: Comparative Receptor Binding Affinities (K_i values) of Dimemorfan and Dextromethorphan.

Signaling Pathways

Both dimemorfan and dextromethorphan function as agonists at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[12][16] Activation of the sigma-1 receptor modulates calcium signaling and has been implicated in neuroprotective effects.[12][17]

References

- 1. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 17. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

Chemical structure and properties of Dimemorfan phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent of the morphinan (B1239233) class with a unique pharmacological profile. It primarily functions as a high-affinity sigma-1 (σ1) receptor agonist and lacks significant activity at NMDA receptors, distinguishing it from dextromethorphan (B48470). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and synthesis of dimemorfan phosphate. It also includes detailed experimental protocols from key studies and a summary of its clinical evaluation as an antitussive agent.

Chemical Structure and Properties

This compound is the phosphate salt of dimemorfan. Its chemical structure is based on the morphinan skeleton.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-triene;phosphoric acid[1] |

| CAS Number | 36304-84-4[2] |

| Molecular Formula | C₁₈H₂₈NO₄P[2] |

| Molecular Weight | 353.40 g/mol [2] |

| SMILES | CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O |

| InChI Key | ODJHDWLIOUGPPA-URVXVIKDSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 267-269 °C | [2] |

| Solubility | Sparingly soluble in water (10-20 mg/mL) and methanol. Limited solubility in DMSO (1 mg/mL). Freely soluble in glacial acetic acid. | [2] |

| pKa | Not available in the reviewed literature. | |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

Pharmacology

Mechanism of Action

Dimemorfan's primary mechanism of action is as a potent and selective sigma-1 (σ1) receptor agonist.[4][5] Unlike dextromethorphan, it has a very low affinity for the NMDA receptor, which is thought to contribute to its reduced side-effect profile and lower abuse potential.[4] The antitussive effect of dimemorfan is believed to be mediated through its action on the cough center in the medulla oblongata.[6][7]

dot

Caption: Mechanism of antitussive action of Dimemorfan.

Pharmacodynamics

Dimemorfan has demonstrated a range of pharmacodynamic effects in preclinical studies, primarily linked to its interaction with the σ1 receptor.

Table 3: Pharmacodynamic Properties of Dimemorfan

| Parameter | Value | Species | Reference |

| Sigma-1 Receptor Binding (Ki) | 151 nM | Rat | [4][5] |

| Sigma-2 Receptor Binding (Ki) | 4,421 nM | Rat | [4] |

| NMDA Receptor Binding (Ki) | 16,978 nM | Rat | [4] |

| IC₅₀ for fMLP-induced ROS production | 7.0 μM | Human neutrophils | [8] |

Signaling Pathways

2.3.1. Anti-inflammatory and Antioxidant Effects

Dimemorfan has been shown to exert anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9][10] In lipopolysaccharide (LPS)-stimulated microglial cells, dimemorfan suppresses the expression of inducible nitric oxide synthase (iNOS) by interfering with the nuclear factor kappa-B (NF-κB) signaling pathway.[9][11]

dot

Caption: Dimemorfan's inhibitory effect on the NF-κB pathway.

Pharmacokinetics

A clinical study in healthy Chinese volunteers provided the following pharmacokinetic data for single oral doses of this compound tablets.

Table 4: Pharmacokinetic Parameters of Dimemorfan in Healthy Chinese Volunteers (Single Dose)

| Dose | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) | Tmax (h) | t₁/₂ (h) |

| 10 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |

| 20 mg | - | - | - | 2.75 - 3.96 | 10.6 - 11.4 |

| 40 mg | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 2.75 - 3.96 | 10.6 - 11.4 |

Data are presented as mean ± standard deviation where available.

Synthesis

Several synthetic routes for this compound have been described. One common method involves the cyclization of a substituted octahydroisoquinoline derivative.

dot

Caption: General synthesis workflow for this compound.

Clinical Trials

This compound has been the subject of several clinical trials, primarily for its antitussive effects. A review of the literature indicates that three major comparative clinical trials and post-marketing surveillance studies have been conducted.[6] These studies have shown that dimemorfan is equally or slightly more efficacious than dextromethorphan and benproperine (B1668004) phosphate in controlling cough.[6]

A Phase 3 randomized, double-blind, placebo-controlled, multicenter clinical trial (CTR20160407) was initiated to evaluate this compound syrup for the treatment of cough in children with respiratory tract infections, but this trial was later suspended.[12]

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol is based on the methods described by Chou et al. (1999).[5]

-

Tissue Preparation: Male Sprague-Dawley rat brains are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifugation: The homogenate is centrifuged at 39,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes.

-

Final Preparation: The suspension is centrifuged again, and the final pellet is resuspended in 10 mM Tris-HCl (pH 7.4) containing 1 mM EDTA to a final protein concentration of approximately 300 µg/mL.

-

Binding Assay: Aliquots of the membrane preparation are incubated with the radioligand --INVALID-LINK---pentazocine and various concentrations of dimemorfan in a final volume of 0.5 mL.

-

Incubation: The mixture is incubated at 37°C for 150 minutes.

-

Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is adapted from the study by Su et al. (2010).[9][10]

-

Cell Preparation: Human neutrophils are isolated from the blood of healthy volunteers.

-

Cell Stimulation: The neutrophils are pre-incubated with various concentrations of dimemorfan for 5 minutes at 37°C.

-

ROS Induction: ROS production is stimulated by adding either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA).

-

ROS Detection: The production of ROS is measured using a chemiluminescence assay with luminol.

-

Data Acquisition: Chemiluminescence is recorded continuously with a luminometer.

-

Data Analysis: The IC₅₀ value, the concentration of dimemorfan that inhibits 50% of the ROS production, is calculated.

Western Blot for iNOS Expression

This protocol is based on the methods described by Su et al. (2010).[9][10]

-

Cell Culture and Treatment: A microglial cell line (e.g., BV2) is cultured and treated with lipopolysaccharide (LPS) in the presence or absence of dimemorfan for 24 hours.

-

Protein Extraction: The cells are lysed, and the total protein concentration is determined using a protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified by densitometry.

Conclusion

This compound is a well-characterized non-narcotic antitussive with a primary mechanism of action as a sigma-1 receptor agonist. Its distinct pharmacological profile, which includes a lack of significant NMDA receptor activity, makes it a valuable alternative to other cough suppressants. Preclinical studies have also highlighted its potential anti-inflammatory and neuroprotective properties. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a broader range of indications.

References

- 1. This compound [JAN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Buy this compound | 36304-84-4 [smolecule.com]

- 3. Dimemorfanphosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Dimemorfan - Wikipedia [en.wikipedia.org]

- 5. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nonnarcotic antitussive drug dimemorfan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of dimemorfan on inflammatory cells and LPS-induced endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Sigma receptor | TargetMol [targetmol.com]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Dimemorfan Phosphate: A Technical Whitepaper on Therapeutic Targets Beyond Cough Suppression

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dimemorfan, a morphinan (B1239233) derivative introduced clinically as a non-narcotic antitussive, is gaining significant attention for its therapeutic potential in a range of central nervous system (CNS) disorders. Its unique pharmacological profile, centered on potent sigma-1 (σ1) receptor agonism with minimal activity at NMDA receptors, distinguishes it from its analog dextromethorphan (B48470) and suggests a favorable safety profile with reduced psychotomimetic side effects. This technical guide provides an in-depth review of the preclinical evidence supporting the exploration of Dimemorfan phosphate (B84403) for indications beyond cough, including neuroprotection, epilepsy, and neuroinflammation. We consolidate quantitative data on its receptor binding and functional activity, detail key experimental methodologies for its evaluation, and visualize its proposed mechanisms of action through signaling pathway diagrams.

Pharmacological Profile: Receptor Binding and Selectivity

Dimemorfan's primary molecular target is the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Unlike its structural analog dextromethorphan, Dimemorfan exhibits a significantly lower affinity for the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. This distinction is critical, as it suggests Dimemorfan is less likely to produce the dissociative and psychotomimetic effects associated with NMDA receptor antagonists, enhancing its therapeutic index for chronic CNS conditions.

Quantitative Data: Receptor Binding Affinities

The binding affinities of Dimemorfan and related compounds for key CNS receptors have been characterized in multiple studies. This data, summarized in Table 1, highlights Dimemorfan's potent and selective affinity for the σ1 receptor.

| Compound | σ1 Receptor (Ki) | σ2 Receptor (Ki) | NMDA (PCP Site) (Ki) | Reference(s) |

| Dimemorfan (DF) | 151 nM | 4,421 nM (4.4 µM) | 16,978 nM (17.0 µM) | |

| 0.1 - 0.2 µM | 4 - 11 µM | 7.3 µM | ||

| Dextromethorphan (DM) | 205 nM | - | 7,000 nM (7.0 µM) | |

| Dextrorphan (DR) | 144 nM | - | 900 nM (0.9 µM) |

Table 1: Comparative Receptor Binding Affinities (Ki).

Therapeutic Target Area 1: Neuroprotection in Ischemic Stroke

One of the most promising applications for Dimemorfan is in the mitigation of neuronal damage following ischemic stroke. Preclinical studies have demonstrated its potent neuroprotective effects, which are primarily mediated through its action on the σ1 receptor.

Mechanism of Action: Attenuation of Excitotoxicity and Inflammation

The neuroprotective mechanism of Dimemorfan in cerebral ischemia is multi-faceted. The core initiating event is the activation of the σ1 receptor, which leads to a cascade of downstream cellular benefits. A key outcome is the significant prevention of glutamate (B1630785) accumulation in the synaptic cleft following a cerebral ischemia/reperfusion (CI/R) event. This reduction in excitotoxicity subsequently suppresses:

-

Neuroinflammation: Diminished expression of pro-inflammatory cytokines (e.g., IL-1β) and chemokines (e.g., MCP-1), leading to reduced neutrophil infiltration.

-

Oxidative and Nitrosative Stress: Decreased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), evidenced by lower levels of lipid peroxidation and protein nitrosylation.

-

Apoptosis: A reduction in programmed cell death in the ischemic penumbra.

This entire protective cascade can be reversed by pretreatment with a selective σ1 receptor antagonist, confirming the receptor's critical role.

Signaling Pathway: σ1 Receptor-Mediated Neuroprotection

The diagram below illustrates the proposed signaling pathway for Dimemorfan-induced neuroprotection. Upon binding, Dimemorfan causes the σ1 receptor to dissociate from its resident chaperone, BiP, at the endoplasmic reticulum. The activated σ1 receptor then modulates intracellular calcium signaling and other downstream pathways to prevent glutamate accumulation, thereby blocking the excitotoxic cascade that leads to inflammation, oxidative stress, and cell death.

Caption: Proposed signaling pathway for Dimemorfan's neuroprotective effect.

Quantitative Data: In Vivo Efficacy in Ischemic Stroke

In a rat model of cerebral ischemia/reperfusion, intravenous administration of Dimemorfan demonstrated a significant reduction in infarct size.

| Treatment Group | Dose (i.v.) | Timing of Administration | Infarct Zone Amelioration | Reference(s) |

| Dimemorfan | 1.0 µg/kg & 10 µg/kg | 15 min before ischemia | 67-72% | |

| Dimemorfan | 1.0 µg/kg & 10 µg/kg | At time of reperfusion | 51-52% | |

| PRE084 (σ1 Agonist) | 10 µg/kg | 15 min before ischemia | ~51-52% |

Table 2: Efficacy of Dimemorfan in a Preclinical Model of Ischemic Stroke.

Therapeutic Target Area 2: Anticonvulsant Activity

Dimemorfan has shown potent anticonvulsant activity in various preclinical models, an effect that, like its neuroprotective properties, is linked to σ1 receptor activation.

Mechanism of Action: Modulation of AP-1 Transcription Factors

The anticonvulsant effect of Dimemorfan has been demonstrated in models of both maximal electroshock and chemically-induced seizures. Studies using kainate-induced seizures suggest that the mechanism involves the σ1 receptor-activated modulation of Activator Protein-1 (AP-1) transcription factors (e.g., c-fos and c-jun). The anticonvulsant action is significantly counteracted by the selective σ1 receptor antagonist BD 1047, confirming the target engagement. This suggests that Dimemorfan may regulate neuronal excitability by modulating gene expression downstream of σ1 receptor activation.

Quantitative Data: In Vivo Anticonvulsant Efficacy

Dimemorfan's anticonvulsant potency is comparable to that of dextromethorphan, but it achieves this effect without the PCP-like behavioral side effects.

| Model | Compound | Metric | Value | Reference(s) |

| Supramaximal Electroshock (mice) | Dimemorfan | ED50 | ~70 µmol/kg, i.p. | |

| Supramaximal Electroshock (mice) | Dextromethorphan | ED50 | ~70 µmol/kg, i.p. | |

| BAY k-8644 Induced Seizures (mice) | Dimemorfan | Dose | 6.25 & 12.5 mg/kg, s.c. |

Table 3: Anticonvulsant Efficacy of Dimemorfan in Preclinical Models.

Therapeutic Target Area 3: Anti-inflammatory Effects

Beyond the neuroinflammation associated with acute CNS injury, Dimemorfan exhibits broader anti-inflammatory properties that could be relevant for systemic inflammatory conditions and chronic neurodegenerative diseases.

Mechanism of Action: σ1-Independent Modulation of Inflammatory Cells

Interestingly, the anti-inflammatory effects of Dimemorfan appear to be mediated through σ1 receptor-independent mechanisms. In studies involving activated neutrophils and microglial cells, Dimemorfan was shown to:

-

Inhibit Reactive Oxygen Species (ROS) Production: It directly inhibits NADPH oxidase (NOX) activity and scavenges ROS.

-

Suppress Nitric Oxide (NO) Production: It prevents the upregulation of inducible nitric oxide synthase (iNOS).

-

Interfere with NF-κB Signaling: It blocks the degradation of Iκ-Bα, preventing the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α.

-

Modulate Intracellular Calcium: It may block G-protein-mediated increases in intracellular calcium, a critical step in inflammatory cell activation.

Signaling Pathway: Anti-inflammatory Action of Dimemorfan

The diagram below outlines the proposed σ1-independent anti-inflammatory pathway. Dimemorfan interferes with key signaling nodes in activated inflammatory cells, such as microglia, leading to a reduction in the output of inflammatory mediators.

Caption: Proposed σ1-independent anti-inflammatory mechanism of Dimemorfan.

Quantitative Data: In Vitro Anti-inflammatory Potency

Dimemorfan's potency in inhibiting key inflammatory processes has been quantified in cellular assays.

| Assay | Cell Type | Metric | Value | Reference(s) |

| fMLP-induced ROS Production | Neutrophils | IC50 | 7.0 µM | |

| NADPH Oxidase (NOX) Activity | Neutrophils | IC50 | 47 µM |

Table 4: In Vitro Anti-inflammatory Potency of Dimemorfan.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Dimemorfan's therapeutic potential.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor.

-

Objective: To quantify the affinity of Dimemorfan for the σ1 receptor using competitive displacement of a radioligand.

-

Materials:

-

Tissue homogenate (e.g., guinea pig brain or liver membranes, expressing high levels of σ1 receptors).

-

Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand).

-

Non-specific binding agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

-

Test compound: Dimemorfan phosphate at various concentrations.

-

Assay buffer: Tris-HCl (50 mM, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and cocktail.

-

-

Methodology:

-

Prepare membrane homogenates and dilute to a final protein concentration of 150-200 µ g/tube .

-

In assay tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd, e.g., 2-5 nM), and varying concentrations of Dimemorfan (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, a parallel set of tubes is prepared containing the membrane, radioligand, and a high concentration of an unlabeled ligand like haloperidol.

-

Incubate the mixture at 37°C for 150 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of Dimemorfan that inhibits 50% of specific --INVALID-LINK---pentazocine binding) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol evaluates the neuroprotective efficacy of a test compound in a model of ischemic stroke.

-

Objective: To assess the ability of Dimemorfan to reduce infarct volume and neurological deficits following transient focal cerebral ischemia in rats.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Surgical Procedure (MCAO):

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a 4-0 monofilament nylon suture with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

-

-

Drug Administration:

-

Administer Dimemorfan (e.g., 1.0 µg/kg and 10 µg/kg) or vehicle intravenously (i.v.) at a specified time point (e.g., 15 minutes before ischemia or at the time of reperfusion).

-

-

Outcome Measures:

-

Neurological Deficit Scoring (24 hours post-reperfusion): Score animals on a scale (e.g., 0-5) based on motor deficits (e.g., 0 = no deficit, 5 = severe deficit/death).

-

Infarct Volume Measurement (24 hours post-reperfusion):

-

Euthanize the animal and perfuse the brain with saline.

-

Remove the brain and slice it into coronal sections (e.g., 2 mm thick).

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue pale.

-

Capture images of the stained sections and use image analysis software to calculate the infarct volume, often corrected for edema.

-

-

-

Data Analysis: Compare the mean infarct volumes and neurological scores between the Dimemorfan-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Visualization